![molecular formula C8H6N2O B14234795 Oxepino[3,2-D]pyrimidine CAS No. 405230-54-8](/img/structure/B14234795.png)
Oxepino[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepino[3,2-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxepino[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with oxepine intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the fused ring system .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Oxepino[3,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups into the ring system .
Aplicaciones Científicas De Investigación
Oxepino[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Oxepino[3,2-D]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The compound’s ability to modulate specific signaling pathways further enhances its therapeutic potential .
Comparación Con Compuestos Similares
- Oxepino[2,3-b:6,7-b’]dipyridine 1-oxide
- Oxepino[3,2-b:7,6-c’]dipyridine 1-oxide
- 2-((2-methylpyridin-3-yl)oxy)benzaldehyde
Comparison: Oxepino[3,2-D]pyrimidine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
405230-54-8 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
oxepino[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-5-9-6-10-7(8)3-1/h1-6H |
Clave InChI |
OQWPVIXQYPNFQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2OC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


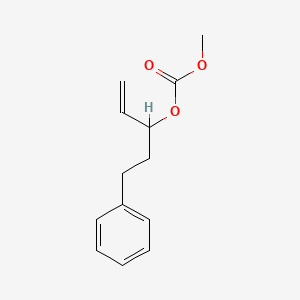


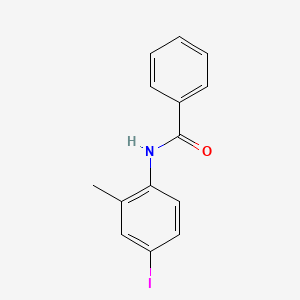

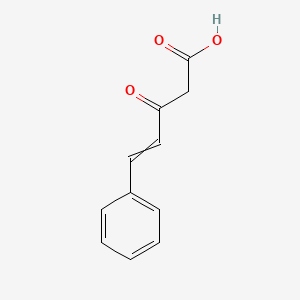
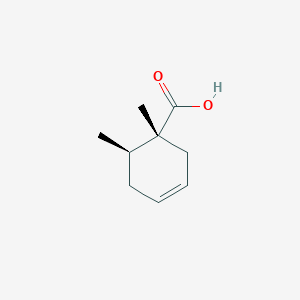
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
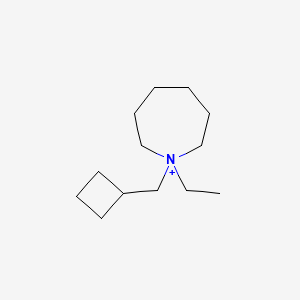
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
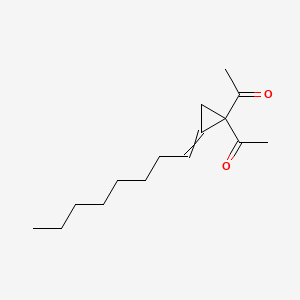
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

